Clinical Pharmacokinetic Bioequivalence: Trideuterated Maprotiline vs. Unlabeled Maprotiline in Human Subjects
In a direct within-subject crossover study, six male subjects simultaneously received a single 50-mg oral dose of unlabeled maprotiline hydrochloride (tablet formulation) and trideuterated maprotiline hydrochloride (aqueous solution). Blood levels of the two forms were essentially superimposable across all time points [1]. The biologic half-life (t½, β-phase) averaged 58 hr for unlabeled maprotiline versus 60.5 hr for the trideuterated form, a difference of only 2.5 hr (<5%) [1]. Total area under the curve (AUC₀–∞) averaged 3,862 ng·hr/mL for unlabeled and 3,944 ng·hr/mL for trideuterated maprotiline, a difference of 82 ng·hr/mL (~2.1%), which was not statistically significant [1]. At the 95% confidence level, Westlake confidence limits demonstrated less than 10% difference between formulations for AUC, peak blood levels (~50 ng/mL for both), and biologic half-lives [1]. This evidence directly establishes that the deuteration in this compound introduces no meaningful pharmacokinetic isotope effect in humans, validating its use as a tracer that faithfully mirrors the behavior of unlabeled maprotiline in vivo.
| Evidence Dimension | Pharmacokinetic equivalence in humans (half-life and total exposure) |
|---|---|
| Target Compound Data | t½ = 60.5 hr; AUC₀–∞ = 3,944 ng·hr/mL; Cmax ≈ 50 ng/mL |
| Comparator Or Baseline | Unlabeled maprotiline HCl (tablet): t½ = 58 hr; AUC₀–∞ = 3,862 ng·hr/mL; Cmax ≈ 50 ng/mL |
| Quantified Difference | Δ t½ = +2.5 hr (+4.3%); Δ AUC = +82 ng·hr/mL (+2.1%); Westlake confidence limits <10% for all parameters at 95% CI |
| Conditions | Single 50-mg oral dose; 6 healthy male subjects; simultaneous administration of tablet (unlabeled) and aqueous solution (d3-labeled); blood sampling over 168 hr; GLC-MS quantification |
Why This Matters
This clinical data proves that the d3-labeled compound can substitute for unlabeled maprotiline in bioavailability and bioequivalence studies without introducing deuterium-related pharmacokinetic bias, a prerequisite for regulatory acceptance of stable isotope-labeled internal standards in human ADME studies.
- [1] Alkalay D, Wagner WE Jr, Carlsen S, Khemani L, Volk J, Bartlett MF, LeSher A. Bioavailability and kinetics of maprotiline. Clin Pharmacol Ther. 1980 May;27(5):697-703. doi: 10.1038/clpt.1980.99. PMID: 7371367. View Source
